molecular formula C8H12BrNO B13962892 1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone

1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone

Cat. No.: B13962892
M. Wt: 218.09 g/mol
InChI Key: HSZUMCVGGSAHRH-UHFFFAOYSA-N
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Description

1-(1-Azabicyclo[221]heptan-4-yl)-2-bromoethanone is a chemical compound that belongs to the class of azabicyclic compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom

Preparation Methods

The synthesis of 1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone typically involves the reaction of 1-azabicyclo[2.2.1]heptane with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as palladium-catalyzed reactions to improve yield and purity .

Chemical Reactions Analysis

1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .

Comparison with Similar Compounds

1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone can be compared with other azabicyclic compounds such as:

    1-Azabicyclo[2.2.1]heptane: A precursor in the synthesis of the compound.

    2-Azabicyclo[2.2.1]heptane: Another azabicyclic compound with similar structure but different chemical properties.

    1-Azabicyclo[2.2.1]heptan-4-yl)methanamine: A related compound with different functional groups.

The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C8H12BrNO

Molecular Weight

218.09 g/mol

IUPAC Name

1-(1-azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone

InChI

InChI=1S/C8H12BrNO/c9-5-7(11)8-1-3-10(6-8)4-2-8/h1-6H2

InChI Key

HSZUMCVGGSAHRH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1(C2)C(=O)CBr

Origin of Product

United States

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